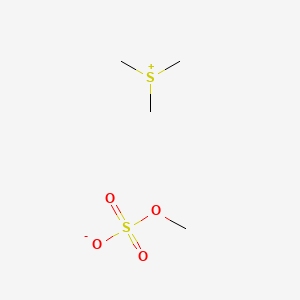
3-Chloro-2,4,5,6-tetrafluorobenzoic acid
Übersicht
Beschreibung
3-Chloro-2,4,5,6-tetrafluorobenzoic acid is a chemical compound with the molecular formula C7HClF4O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three chlorine atoms and four fluorine atoms attached to it . The carboxyl group is twisted relative to the benzene ring .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 228.53 .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Compounds
3-Chloro-2,4,5,6-tetrafluorobenzoic acid serves as a key intermediate in the synthesis of various fluorinated compounds. For instance, 2,3,5,6-Tetrafluoroaniline, a valuable industrial synthetic product, was prepared using 2,3,5,6-tetrafluorobenzoic acid through a series of reactions including acyl chlorination, amidation, and Hofmann degradation. This method demonstrates an efficient and high-yield industrial synthetic route (Wang Wei-jie, 2008).
Electrochemical Reduction Studies
The compound has been used in electrochemical studies, such as the selective electrochemical reduction of pentafluorobenzoic acid to 2,3,5,6-tetrafluorobenzoic acid. This study provides insights into the mechanisms of electrochemical reduction processes and the influence of various factors like cathode potential, acidity, and the presence of ions in the base electrolyte (F. G. Drakesmith, 1972).
Pharmaceutical Intermediate Synthesis
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs, was developed from 2,4-difluoro-3-chlororobenzoic acid. The synthesis involved nitration, esterification, and hydrolysis, showcasing the compound's role in developing pharmaceutical intermediates (Mingguang Zhang et al., 2020).
Analytical Chemistry
In the field of analytical chemistry, this compound and its derivatives have been studied for their role in the separation and determination of complex mixtures. For example, 2-Chloro-4,5-difluorobenzoic acid (a closely related compound) and its impurities were determined using liquid chromatography, illustrating the compound's usefulness in analytical methodologies (L. Elrod et al., 1993).
Green Chemistry Applications
The compound has been involved in green chemistry applications, like the decarboxylation of tetrafluorophthalic acid to 2,3,4,5-tetrafluorobenzoic acid in NH3-enriched high temperature liquid water. This process highlights an environmentally friendly approach to producing pharmaceutical intermediates (Jie Fu et al., 2016).
Molecular Structure and Hydrogen Bonding Studies
Studies on the molecular structure and hydrogen bonding of 2,3,4,5-tetrafluorobenzoic acid using density functional theory have provided insights into the conformational aspects and bonding energies of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these substances (G. Subhapriya et al., 2017).
Safety and Hazards
Zukünftige Richtungen
As a chemical used for research and development , the future directions of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid will likely depend on the outcomes of ongoing and future research studies. It’s potential for use in the synthesis of new compounds and in various chemical reactions suggests that it may have a wide range of applications in scientific research .
Wirkmechanismus
Target of Action
Similar compounds have been used in chemical research and as pharmaceutical intermediates , suggesting that 3-Chloro-2,4,5,6-tetrafluorobenzoic acid may interact with a variety of biological targets.
Mode of Action
It’s known that benzoic acid derivatives can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of the compound’s biological targets.
Biochemical Pathways
Similar compounds have been used in the synthesis of diterpenoid analogs as antitumor compounds , suggesting that this compound may influence pathways related to cell growth and proliferation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the temperature. For example, the compound’s reactivity may increase at higher temperatures .
Biochemische Analyse
Biochemical Properties
3-Chloro-2,4,5,6-tetrafluorobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can occur through hydrogen bonding, halogen bonding, or hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Over time, the compound may undergo hydrolysis or other chemical reactions, leading to the formation of degradation products. These degradation products can have different biochemical properties and may exert distinct effects on cells. In in vitro and in vivo studies, the temporal effects of this compound are monitored to understand its stability and long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s overall effect on cellular function, as well as its pharmacokinetic and pharmacodynamic properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms, involving specific transporters or binding proteins. Once inside the cell, this compound can localize to various cellular compartments, influencing its accumulation and activity .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
Eigenschaften
IUPAC Name |
3-chloro-2,4,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF4O2/c8-2-3(9)1(7(13)14)4(10)6(12)5(2)11/h(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPWZAOGRABCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378736 | |
| Record name | 3-Chloro-2,4,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5360-81-6 | |
| Record name | 3-Chloro-2,4,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,4,5,6-tetrafluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid](/img/structure/B1586389.png)